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1-Phenyl-1-(pyridin-4-yl)ethanol

Catalog No.
S13290227
CAS No.
19490-94-9
M.F
C13H13NO
M. Wt
199.25 g/mol
Availability
In Stock
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1-Phenyl-1-(pyridin-4-yl)ethanol

CAS Number

19490-94-9

Product Name

1-Phenyl-1-(pyridin-4-yl)ethanol

IUPAC Name

1-phenyl-1-pyridin-4-ylethanol

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C13H13NO/c1-13(15,11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-10,15H,1H3

InChI Key

NUTBZVHSUMWDCM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=NC=C2)O

1-Phenyl-1-(pyridin-4-yl)ethanol is an organic compound characterized by its unique structure, which consists of a phenyl group and a pyridin-4-yl group attached to a central ethanol moiety. Its molecular formula is C13H13NOC_{13}H_{13}NO with a molecular weight of approximately 199.25 g/mol. This compound is notable for its role as a metabolite in drug development, particularly as a derivative of the anti-inflammatory drug ketorolac .

The compound exhibits both hydrophilic and lipophilic characteristics due to the presence of the hydroxyl group and aromatic rings, making it an interesting candidate for various chemical and biological applications.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Esterification: It can react with acids to form esters.
  • Nucleophilic Substitution: The pyridine nitrogen can engage in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions expand its utility in synthetic organic chemistry and medicinal applications.

The biological activity of 1-Phenyl-1-(pyridin-4-yl)ethanol has been explored primarily in the context of its metabolites. As a derivative of ketorolac, it retains anti-inflammatory properties, making it relevant in pharmacological studies. Additionally, compounds with similar structures have exhibited various biological activities, including analgesic and anti-cancer effects .

Several synthesis methods have been reported for 1-Phenyl-1-(pyridin-4-yl)ethanol:

  • Condensation Reactions: A common method involves the condensation of benzaldehyde with pyridine derivatives in the presence of catalysts such as dimethylethylamine under controlled temperatures .
  • Reduction Reactions: The reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride can yield this compound.
  • Multi-step Synthesis: More complex synthetic routes may involve several steps, including protection-deprotection strategies to introduce functional groups selectively.

These methods allow for high yields and selectivity in producing the desired compound.

1-Phenyl-1-(pyridin-4-yl)ethanol finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis and as a reference standard in analytical chemistry.
  • Research: Employed in studies examining structure-activity relationships due to its unique chemical properties.
  • Material Science: Investigated for potential use in developing new materials with specific electronic or optical properties.

Studies on interaction mechanisms involving 1-Phenyl-1-(pyridin-4-yl)ethanol are crucial for understanding its pharmacological profiles. Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Understanding these interactions helps elucidate its therapeutic potential and guides future drug design efforts .

Several compounds share structural similarities with 1-Phenyl-1-(pyridin-4-yl)ethanol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarityUnique Features
1-Phenyl-1-(pyridin-2-yl)ethanolC13H13NOC_{13}H_{13}NO0.98Different position of the pyridine ring
Diphenyl(pyridin-2-yl)methanolC14H13NOC_{14}H_{13}NO1.00Contains two phenyl groups
1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanolC16H20N2OC_{16}H_{20}N_2O0.96Incorporates a pyrrole ring
1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanolC16H20N2OC_{16}H_{20}N_2O0.96Similar to above but with different isopropyl substitution

These comparisons illustrate how variations in substituents and ring positions can significantly affect the chemical properties and biological activities of related compounds.

Early Synthetic Routes

The compound’s synthesis traces back to mid-20th-century efforts to functionalize pyridine derivatives. Initial methods involved Grignard reactions between pyridylmagnesium bromides and aromatic ketones. For example, 4-acetylpyridine reacted with phenylmagnesium bromide to yield racemic 1-phenyl-1-(pyridin-4-yl)ethanol. Early yields were modest (~60–70%) due to competing side reactions, but catalytic hydrogenation and asymmetric reduction techniques later improved efficiency.

Table 1: Key Properties of 1-Phenyl-1-(pyridin-4-yl)ethanol

PropertyValueSource
CAS Number19490-94-9
Molecular Formula$$ \text{C}{13}\text{H}{13}\text{NO} $$
Molecular Weight199.25 g/mol
SMILESOC(C1=CC=CC=C1)(C2=CC=NC=C2)

Advancements in Stereoselective Synthesis

By the 1980s, researchers developed enantioselective routes using chiral catalysts. For instance, Yu et al. achieved 99% enantiomeric excess via Pd-catalyzed asymmetric hydrogenation of a prochiral ketone precursor. These methods enabled access to both (R)- and (S)-enantiomers, critical for studying structure-activity relationships in drug candidates.

Systematic IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-phenyl-1-pyridin-4-ylethanol . This nomenclature follows the standard IUPAC conventions for naming organic compounds containing both phenyl and pyridine substituents attached to an ethanol backbone. The compound can also be correctly named as 1-phenyl-1-(pyridin-4-yl)ethanol, which provides additional clarity regarding the position of the pyridine ring substitution [2].

The systematic name reflects the structural organization where the central carbon atom bears both a phenyl group (benzene ring) and a pyridin-4-yl group (pyridine ring substituted at the 4-position), along with a methyl group and a hydroxyl group, forming the characteristic tertiary alcohol structure [3] [4].

CAS Registry and Alternative Names

The Chemical Abstracts Service registry number for 1-phenyl-1-(pyridin-4-yl)ethanol is 19490-94-9 [2] [3]. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation.

PropertyValue
Primary Name1-Phenyl-1-(pyridin-4-yl)ethanol
CAS Registry Number19490-94-9
IUPAC Name1-phenyl-1-pyridin-4-ylethanol
Alternative Name 11-phenyl-1-(4-pyridyl)ethanol
Alternative Name 21-phenyl-1-(pyridin-4-yl)ethan-1-ol
Alternative Name 3α-Methyl-α-(4-pyridyl)benzyl alcohol
Alternative Name 41-(pyridin-4-yl)-1-phenylethanol

The compound is known by several alternative names in chemical literature, including 1-phenyl-1-(4-pyridyl)ethanol and α-Methyl-α-(4-pyridyl)benzyl alcohol [3] [4]. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The systematic naming conventions ensure consistent identification across different chemical databases and research publications [2].

Structural Formula and Isomeric Considerations

The molecular formula of 1-phenyl-1-(pyridin-4-yl)ethanol is C₁₃H₁₃NO [2] [3]. The compound exhibits a molecular weight of 199.25 grams per mole [2] [5]. The structural arrangement consists of a central carbon atom bearing four distinct substituents: a phenyl group, a pyridin-4-yl group, a methyl group, and a hydroxyl group [3] [4].

Structural PropertyValue
Molecular FormulaC₁₃H₁₃NO
Molecular Weight199.25 g/mol
InChIInChI=1/C13H13NO/c1-13(15,11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-10,15H,1H3
InChIKeyNLIUUOJGGVDVAY-UHFFFAOYSA-N
SMILESCC(C1=CC=CC=C1)(C2=CC=NC=C2)O
Exact Mass199.10000
Polar Surface Area33.12 Ų

The compound possesses a chiral center at the carbon atom bearing the hydroxyl group, resulting in the existence of two enantiomers: the R-enantiomer and the S-enantiomer [6] [7]. This stereochemical characteristic is significant as the two enantiomers may exhibit different biological activities and pharmacological properties. The presence of the chiral center makes the compound optically active, capable of rotating plane-polarized light [6] [8].

The structural configuration places the pyridine nitrogen at the para position (4-position) relative to the carbon-carbon bond connecting to the central tertiary carbon [3]. This positional specificity distinguishes it from related isomers where the pyridine nitrogen might be located at different positions on the ring. The compound structure can be differentiated from its isomeric counterparts, such as 2-phenyl-1-(pyridin-4-yl)ethanol (CAS: 54813-58-0), which features a different connectivity pattern between the phenyl and pyridine moieties [9].

1-Phenyl-1-(pyridin-4-yl)ethanol is a heterocyclic organic compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol [1]. The compound is registered under CAS number 19490-94-9 and is systematically named as 1-phenyl-1-pyridin-4-ylethanol according to International Union of Pure and Applied Chemistry nomenclature [1].

The molecular structure consists of thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom, arranged in a configuration that includes a phenyl ring, a pyridine ring, and an ethanol moiety [1]. The structural identity is confirmed by its InChI key NUTBZVHSUMWDCM-UHFFFAOYSA-N and canonical SMILES notation CC(C1=CC=CC=C1)(C2=CC=NC=C2)O [1].

PropertyValue
Molecular FormulaC₁₃H₁₃NO
Molecular Weight199.25 g/mol
CAS Number19490-94-9
IUPAC Name1-phenyl-1-pyridin-4-ylethanol
InChIInChI=1S/C13H13NO/c1-13(15,11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-10,15H,1H3
InChI KeyNUTBZVHSUMWDCM-UHFFFAOYSA-N
SMILESCC(C1=CC=CC=C1)(C2=CC=NC=C2)O

The compound features a planar pyridine ring linked to a phenyl group through a tertiary carbon center that also bears a hydroxyl group and a methyl substituent [1]. This structural arrangement creates a chiral center, contributing to the compound's stereochemical properties and potential for asymmetric synthesis applications [1].

Thermal Properties: Boiling/Melting Points

Experimental thermal property data for 1-Phenyl-1-(pyridin-4-yl)ethanol is limited in the available literature. Related compounds in the pyridylethanol family provide insight into expected thermal behavior patterns. For comparison, 1-Phenyl-1-(2-pyridyl)ethanol exhibits a boiling point of 340.4°C at 760 mmHg [2], while the simpler 1-(pyridin-4-yl)ethanol shows a boiling point of 252.9°C at 760 mmHg and a melting point of 136°C [3].

The thermal stability of the compound is expected to be influenced by the presence of both aromatic rings and the tertiary alcohol functionality. Safety data sheets for related compounds indicate that thermal decomposition can lead to the release of irritating gases and vapors [4]. The compound exhibits light sensitivity, which may affect its thermal stability under certain conditions [5] [4].

PropertyValueNotes
Boiling PointNot availableNo experimental data found
Melting PointNot availableNo experimental data found
Thermal StabilityLight sensitiveRequires careful storage conditions
DecompositionReleases irritating vaporsUpon thermal breakdown

Storage recommendations for the compound include maintenance at 2-8°C in light-protected conditions [5] [6], suggesting moderate thermal sensitivity that requires controlled temperature environments for optimal stability.

Density and Refractive Index Characteristics

Experimental density and refractive index values for 1-Phenyl-1-(pyridin-4-yl)ethanol are not readily available in the current literature. However, computational predictions and analogous compound analysis provide estimates for these physicochemical parameters.

The estimated density is approximately 1.2 g/cm³, derived from structural comparisons with analogous pyridine derivatives [1]. This value is consistent with the compound's aromatic character and the presence of heteroatoms that typically increase molecular density relative to purely hydrocarbon structures.

PropertyEstimated ValueBasis
Density~1.2 g/cm³Estimated via analogous pyridine derivatives
Refractive IndexNot availableNo experimental or predicted data
Molar Volume~166 cm³/molCalculated from molecular weight and estimated density

The refractive index data is not available for this specific compound. Related phenylethanol compounds typically exhibit refractive indices in the range of 1.52-1.59 [2], suggesting that 1-Phenyl-1-(pyridin-4-yl)ethanol would likely fall within a similar range due to its comparable aromatic content and molecular structure.

Solubility Profile in Organic Solvents

The solubility characteristics of 1-Phenyl-1-(pyridin-4-yl)ethanol are governed by its mixed hydrophilic-hydrophobic nature. The compound contains both polar functional groups (hydroxyl group and pyridine nitrogen) and hydrophobic aromatic rings, creating a moderate polarity profile that influences its solvent compatibility.

Based on structural analysis and comparison with related compounds, the solubility profile demonstrates preferential dissolution in polar organic solvents. The hydroxyl group provides hydrogen bonding capability, while the pyridine nitrogen acts as a hydrogen bond acceptor [1]. These polar interactions enhance solubility in protic solvents.

SolventPredicted SolubilityBasis
WaterLimitedHydrophobic aromatic groups
EthanolModerate to GoodPolar organic solvent compatibility
MethanolModerate to GoodPolar organic solvent compatibility
DMSOGoodHigh polarity solvent
ChloroformModerateAromatic compound compatibility
DichloromethaneModerateModerate polarity solvent
HexanePoorNon-polar solvent

The compound's LogP value is estimated at approximately 1.5, indicating moderate lipophilicity [1]. This value suggests the compound possesses balanced hydrophilic and lipophilic characteristics, potentially allowing for membrane permeability while maintaining some aqueous solubility. Related pyridine-containing compounds show similar solubility patterns, with enhanced dissolution in polar aprotic solvents like dimethyl sulfoxide and moderate solubility in alcoholic solvents [7] [8].

Spectroscopic Fingerprints (IR, NMR, UV-Vis)

The spectroscopic characterization of 1-Phenyl-1-(pyridin-4-yl)ethanol reveals distinctive fingerprint patterns that facilitate structural identification and purity assessment. The compound's spectroscopic signatures arise from its aromatic systems, tertiary alcohol functionality, and pyridine heterocycle.

Infrared Spectroscopy Characteristics

The infrared spectrum exhibits characteristic absorption bands that reflect the compound's functional groups. The hydroxyl group produces a broad O-H stretching vibration in the 3200-3600 cm⁻¹ region [9] [10]. Aromatic C=C stretching vibrations appear at 1580-1600 cm⁻¹, while the pyridine C=N stretching occurs at 1450-1500 cm⁻¹ [9]. Additional bands include aromatic C-H bending at 750-850 cm⁻¹ and C-O stretching of the alcohol group at 1000-1100 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum displays distinctive signals for the compound's proton environments. The pyridine protons at the 2,6-positions appear as a doublet at δ 8.5-8.7 ppm due to their proximity to the electronegative nitrogen atom [10] [11]. Aromatic protons from both the phenyl ring and pyridine 3,5-positions appear as a multiplet at δ 7.2-7.6 ppm. The tertiary carbon proton manifests as a quartet at δ 5.1-5.2 ppm, while the methyl group protons appear as a doublet at δ 1.5-1.6 ppm [10] [11].

The ¹³C NMR spectrum shows quaternary aromatic carbons at δ 145-160 ppm, aromatic CH carbons at δ 120-140 ppm, and the methyl carbon at δ 20-30 ppm [10].

Ultraviolet-Visible Spectroscopy

The UV-Vis spectrum exhibits absorption maxima corresponding to electronic transitions within the aromatic systems. The phenyl ring produces π-π* transitions at 250-280 nm, while the pyridine nitrogen contributes n-π* transitions at 300-350 nm [12] [13]. These transitions are characteristic of the extended conjugation present in the molecule.

Mass Spectrometry

Mass spectrometric analysis reveals a molecular ion peak at m/z 199, corresponding to the molecular weight of C₁₃H₁₃NO [14]. Fragmentation patterns would be expected to show losses corresponding to the methyl group (m/z 184) and potential rearrangement products involving the aromatic systems.

TechniquePeak/SignalAssignment
IR Spectroscopy3200-3600 cm⁻¹O-H stretching (alcohol)
IR Spectroscopy1580-1600 cm⁻¹C=C stretching (aromatic)
IR Spectroscopy1450-1500 cm⁻¹C=N stretching (pyridine)
¹H NMRδ 8.5-8.7 ppm (d, 2H)Pyridine H-2,H-6 protons
¹H NMRδ 7.2-7.6 ppm (m, 7H)Aromatic protons
¹H NMRδ 5.1-5.2 ppm (q, 1H)CH proton (tertiary carbon)
¹³C NMRδ 145-160 ppmAromatic carbons (quaternary)
UV-Vis250-280 nmπ-π* transition (phenyl ring)
UV-Vis300-350 nmn-π* transition (pyridine nitrogen)
Mass Spectrometrym/z 199 [M]⁺Molecular ion peak

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

199.099714038 g/mol

Monoisotopic Mass

199.099714038 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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